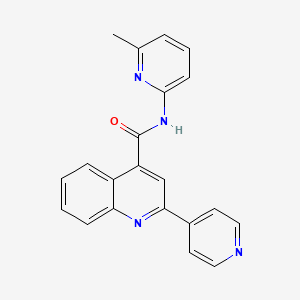
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H16N4O and its molecular weight is 340.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H14N2O
- Molecular Weight : 262.306 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 449.9 °C at 760 mmHg
This structural information is crucial as it influences the compound's interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell proliferation and survival. For example, it has shown to inhibit PDK1 activity, which is essential for cancer cell growth and survival .
- In Vitro Studies : In a study assessing a series of quinoline derivatives, this compound demonstrated significant cytotoxic effects against colon, pancreatic, and breast cancer cells, with IC50 values indicating strong potency .
- Case Study : In a recent publication, a derivative of this compound was tested against colorectal cancer cells using MTT assays. The results indicated a concentration-dependent suppression of cell viability, confirming its potential as an effective anticancer agent .
Antimalarial Activity
The compound also exhibits antimalarial properties, which are particularly relevant given the global challenge of malaria resistance to existing treatments:
- Efficacy Against Plasmodium Species : The compound was identified through phenotypic screening against Plasmodium falciparum and showed moderate potency with EC50 values in the nanomolar range .
- Mechanism of Action : It operates by inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite . This novel mechanism is promising for developing new antimalarial therapies that are less likely to encounter resistance.
- In Vivo Studies : In mouse models infected with P. berghei, compounds from this series were found to significantly reduce parasitemia levels with effective dosages below 1 mg/kg .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Anticancer | Colon, pancreatic, breast cancer cells | Inhibition of PDK1; apoptosis induction | Significant cytotoxicity (IC50 values < nanomolar) |
| Antimalarial | Plasmodium falciparum | Inhibition of PfEF2 | Moderate potency (EC50 ~ 120 nM); effective in vivo |
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-5-4-8-20(23-14)25-21(26)17-13-19(15-9-11-22-12-10-15)24-18-7-3-2-6-16(17)18/h2-13H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQORYAAQGEOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














